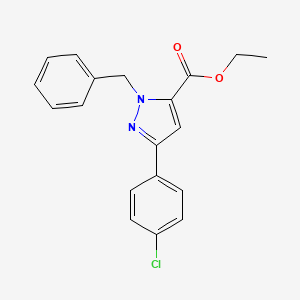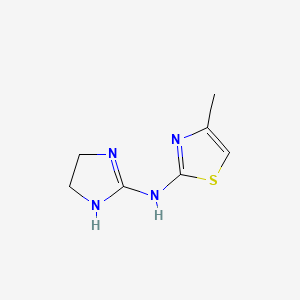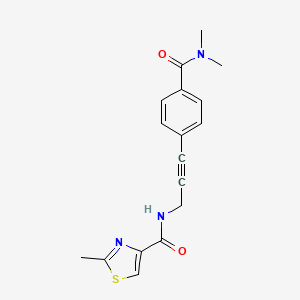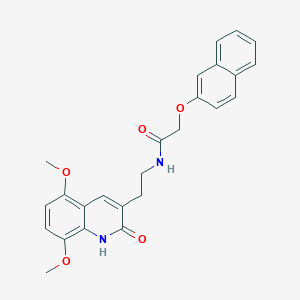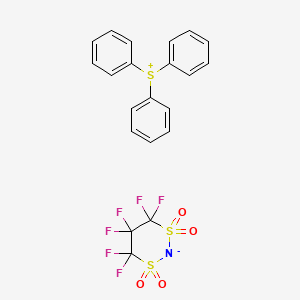
Pyrrolidin-2-one, N-crotonoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidin-2-one, N-crotonoyl-, also known as N-crotonoyl-2-pyrrolidinone, is a five-membered lactam with a crotonoyl group attached to the nitrogen atom. This compound is a derivative of pyrrolidin-2-one, which is a common structural motif found in various natural products and synthetic compounds. Pyrrolidin-2-one derivatives are known for their potent biological activities and diverse functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-2-one, N-crotonoyl-, can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed .
Industrial Production Methods: In industrial settings, the production of pyrrolidin-2-one, N-crotonoyl-, often involves the use of specific oxidants and additives to achieve selective synthesis. The process may include the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidin-2-one, N-crotonoyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the crotonoyl group and the lactam ring.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidin-2-one, N-crotonoyl-, include oxidants such as copper (II) catalysts and dehydrogenation agents. The reaction conditions often involve mild temperatures and specific additives to promote selectivity .
Major Products Formed: The major products formed from the reactions of pyrrolidin-2-one, N-crotonoyl-, include pyrrolidine-2-carbaldehyde, carboxylic acids, and various substituted pyrroles. The selectivity of the products can be tuned by using specific oxidants and additives .
Applications De Recherche Scientifique
Pyrrolidin-2-one, N-crotonoyl-, has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity. In biology and medicine, pyrrolidin-2-one derivatives are known for their potent biological activities, including antimicrobial, antiviral, and anticancer properties . In the industry, these compounds are used in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mécanisme D'action
The mechanism of action of pyrrolidin-2-one, N-crotonoyl-, involves its interaction with specific molecular targets and pathways. The crotonoyl group and the lactam ring play crucial roles in its biological activity. The compound may exert its effects through the inhibition of specific enzymes or the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to pyrrolidin-2-one, N-crotonoyl-, include other pyrrolidin-2-one derivatives such as pyrrolidine-2,5-diones and prolinol. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities .
Uniqueness: Pyrrolidin-2-one, N-crotonoyl-, is unique due to the presence of the crotonoyl group, which imparts distinct reactivity and biological properties. This compound’s ability to undergo selective synthesis and its diverse applications in various fields make it a valuable chemical entity .
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-[(E)-but-2-enoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-2-4-7(10)9-6-3-5-8(9)11/h2,4H,3,5-6H2,1H3/b4-2+ |
Clé InChI |
ZBLRJVRJDXVOLZ-DUXPYHPUSA-N |
SMILES isomérique |
C/C=C/C(=O)N1CCCC1=O |
SMILES canonique |
CC=CC(=O)N1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


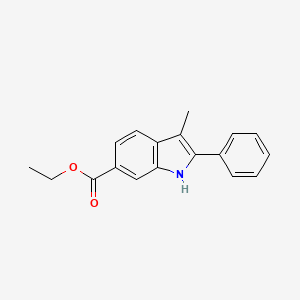
![2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid](/img/structure/B14123032.png)

![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)

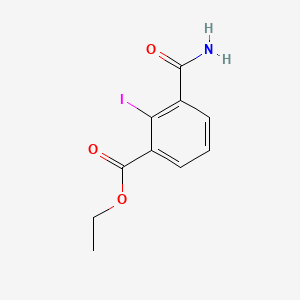
![5-oxo-8-(piperidin-1-ylcarbonyl)-N-(tetrahydrofuran-2-ylmethyl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14123063.png)

